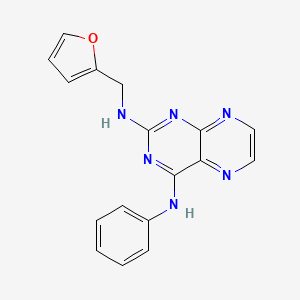

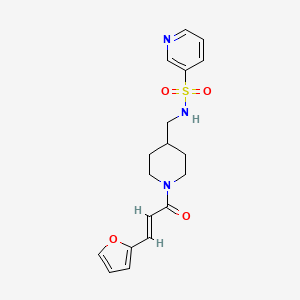

N2-(furan-2-ylmethyl)-N4-phenylpteridine-2,4-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N2-(furan-2-ylmethyl)-N4-phenylpteridine-2,4-diamine is a useful research compound. Its molecular formula is C17H14N6O and its molecular weight is 318.34. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

DNA Binding and Antiprotozoal Activity

- Furamidine , an analogue of N2-(furan-2-ylmethyl)-N4-phenylpteridine-2,4-diamine, demonstrates enhanced DNA-binding affinity compared to berenil, contributing to its effectiveness against pathogens like Pneumocystis carinii. Furamidine makes direct hydrogen bond interactions with DNA, which is hypothesized to result in improved interaction energy between the ligand and DNA (Laughton et al., 1995).

- Novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, structurally related to this compound, have shown strong DNA affinities and potent in vitro and in vivo antiprotozoal activities, offering promising avenues for developing new antiprotozoal agents (Ismail et al., 2004).

Pharmacokinetics and Cyclin-dependent Kinase Inhibition

- N2-(4-Amino-cyclohexyl)-9-cyclopentyl-N6-(6-furan-2-yl-pyridine-3-ylmethyl)-9H-purine-2,6-diamine (BP-14) and its analogs, related structurally to this compound, have been investigated for their cyclin-dependent kinase inhibition capabilities. Their pharmacokinetics, tissue distribution, and excretion profiles have been studied in rats, offering insights into their potential as novel anticancer agents (Široká et al., 2018).

NQO2 Inhibition

- Analogues of furan amidines, including those structurally related to this compound, have been evaluated as inhibitors of the enzyme NQO2. This research is driven by the potential use of NQO2 inhibitors in cancer chemotherapy and malaria treatment, highlighting the versatility of these compounds in therapeutic applications (Alnabulsi et al., 2018).

Corrosion Inhibition

- The corrosion inhibition properties of heterocyclic furan Schiff bases, including compounds structurally similar to this compound, have been studied. These compounds have shown good inhibition efficiency for copper corrosion in acidic environments, illustrating the potential of such molecules in protecting metals against corrosion (Issaadi et al., 2014).

Polymer Material Synthesis

- Aromatic diamine containing imidazole, furan, and benzamide units has been synthesized and used to create novel polyimides. These polyimides exhibit good thermal stability and solubility in polar organic solvents, demonstrating the utility of this compound analogs in the synthesis of advanced materials with potential applications in various industries (Rafiee & Mohagheghnezhad, 2018).

Mechanism of Action

Target of Action

The primary target of N2-(furan-2-ylmethyl)-N4-phenylpteridine-2,4-diamine is the epidermal growth factor receptor (EGFR) . EGFR is a protein found on the surface of some cells to which epidermal growth factor binds, causing the cells to divide. It is found at abnormally high levels on the surface of many types of cancer cells, so these cells may divide excessively in the presence of epidermal growth factor .

Mode of Action

This compound interacts with its target, the EGFR, by inhibiting its activity . This inhibition prevents the receptor from performing its normal function, which is to trigger a series of chemical reactions inside the cell that instruct the cell to grow and divide. By blocking this signaling pathway, the compound can slow down the growth and division of cancer cells .

Biochemical Pathways

The compound affects the EGFR signaling pathway, which is involved in cell growth and division . When EGFR is activated, it triggers a cascade of biochemical reactions inside the cell that lead to various outcomes, including cell proliferation, differentiation, and survival. By inhibiting EGFR, this compound disrupts this cascade, potentially leading to a slowdown or halt in the growth and division of cancer cells .

Result of Action

The primary result of this compound’s action is the inhibition of EGFR, leading to a disruption in the signaling pathways that promote cell growth and division . This can result in a slowdown or halt in the growth and division of cancer cells, potentially leading to a reduction in the size of tumors or a slowdown in their growth .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

2-N-(furan-2-ylmethyl)-4-N-phenylpteridine-2,4-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N6O/c1-2-5-12(6-3-1)21-16-14-15(19-9-8-18-14)22-17(23-16)20-11-13-7-4-10-24-13/h1-10H,11H2,(H2,19,20,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHQIGPIKLTUXKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC(=NC3=NC=CN=C32)NCC4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(1-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]benzoic acid](/img/structure/B2518111.png)

![2-(furan-2-yl)-5-[(4-methylpiperazin-1-yl)(thiophen-2-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2518114.png)

![N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-N'-[3-(2-OXOPIPERIDIN-1-YL)PHENYL]ETHANEDIAMIDE](/img/structure/B2518124.png)

![3-(2-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2518127.png)

![2-bromo-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide](/img/structure/B2518131.png)